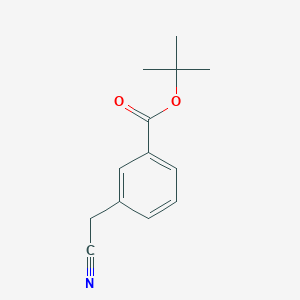

Tert-butyl 3-(cyanomethyl)benzoate

Vue d'ensemble

Description

Tert-butyl 3-(cyanomethyl)benzoate is an organic compound characterized by the presence of a tert-butyl ester group and a cyanomethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl 3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The cyanomethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 3-(cyanomethyl)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in diverse chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals. The presence of the cyano group facilitates nucleophilic substitutions and other transformations that are essential in synthetic chemistry.

Medicinal Chemistry

The compound is explored for its potential applications in drug development. The cyanomethyl group can be modified to create derivatives with enhanced biological activity. For instance, research has indicated that compounds containing cyanomethyl groups can exhibit significant interactions with biological targets, potentially leading to the development of new therapeutic agents.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymer formulations and coatings, enhancing their performance characteristics.

Chemical Properties and Reactions

This compound undergoes various chemical reactions:

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using reagents like tert-butyl hydroperoxide.

- Reduction : Reduction reactions can yield alcohols or amines, employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution Reactions : The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for the formation of new compounds.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the use of this compound as an intermediate in synthesizing bioactive compounds that target specific enzymes involved in disease pathways. For example, studies focusing on enzyme inhibitors have shown that modifications to the cyanomethyl group can enhance binding affinity and selectivity towards targets such as histone acetylation readers involved in leukemia maintenance .

Case Study 2: Development of Specialty Polymers

In material science applications, this compound has been incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit enhanced resistance to environmental degradation, making them suitable for outdoor applications .

Mécanisme D'action

The mechanism of action of tert-butyl 3-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyanomethyl group can act as a nucleophile, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions .

Comparaison Avec Des Composés Similaires

Tert-butyl benzoate: Similar structure but lacks the cyanomethyl group.

Methyl 3-(cyanomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness: Tert-butyl 3-(cyanomethyl)benzoate is unique due to the presence of both the tert-butyl ester and cyanomethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

Tert-butyl 3-(cyanomethyl)benzoate is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a tert-butyl group, a benzoate moiety, and a cyanomethyl substituent, allows it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 219.27 g/mol

The compound is characterized by the presence of a cyano group, which enhances its reactivity and potential for biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Target Interactions : The compound primarily targets the benzylic position of aromatic compounds, facilitating various chemical reactions such as nucleophilic substitution and oxidative coupling.

- Biochemical Pathways : It influences several biochemical pathways, notably those involving oxidative stress and cellular signaling. The oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide is a key pathway affected by this compound.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study reported that compounds with similar structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on this compound's activity against various pathogens is limited, its structural analogs have demonstrated notable efficacy.

Anticancer Potential

The compound's ability to interact with specific cellular targets suggests potential anticancer properties. For instance, related compounds have been studied for their inhibitory effects on cancer cell proliferation by modulating histone acetylation pathways . Such mechanisms could be explored further in the context of this compound.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, providing insights into its biological activity:

- Liver X Receptor Agonists : A study on tert-butyl benzoate analogs demonstrated their role as liver X receptor (LXR) agonists, enhancing cholesterol efflux in vitro. This suggests that similar compounds may influence lipid metabolism and serve as therapeutic agents for metabolic disorders .

- Inhibitors of Toxoplasma gondii : Research into small molecule inhibitors targeting Toxoplasma gondii revealed that certain structural features enhance brain penetrance and metabolic stability, which could be relevant for developing derivatives of this compound aimed at treating central nervous system infections .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(cyanomethyl)benzoate | Similar benzoate structure | Lower molecular weight (175.18 g/mol) |

| Ethyl 3-(cyanomethyl)benzoate | Ethyl group instead of tert-butyl | Different solubility and reactivity |

| Phenyl 3-(cyanomethyl)benzoate | Phenyl substituent on benzoate | Potentially different biological activity |

| Tert-butyl 4-(cyanomethyl)benzoate | Cyanomethyl at para position | Variation in steric hindrance affecting reactivity |

This table illustrates how this compound stands out due to its specific functional groups and structural configurations.

Propriétés

IUPAC Name |

tert-butyl 3-(cyanomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRHBTFZRBKPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.